
3-Ethyl-2,2,3,4,4-pentamethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,2,3,4,4-pentamethylpentane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by its highly branched structure, which contributes to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3,4,4-pentamethylpentane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,2,3,4,4-pentamethylpentane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using reagents like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed
Halogenation: The major products are haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.
Oxidation: The oxidation of this compound can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,2,3,4,4-pentamethylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Its interactions with biological membranes and proteins are studied to understand the effects of branched hydrocarbons on biological systems.
Medicine: Research into its potential as a solvent or carrier for drug delivery systems is ongoing.
Industry: It is used in the formulation of specialty fuels and lubricants due to its stability and low reactivity.
Wirkmechanismus
As a hydrocarbon, 3-Ethyl-2,2,3,4,4-pentamethylpentane does not have a specific mechanism of action in biological systems. its physical properties, such as hydrophobicity and molecular size, influence its interactions with other molecules. In industrial applications, its branched structure contributes to its effectiveness as a fuel additive by improving combustion efficiency and reducing engine knocking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,4,4-Pentamethylpentane
- 2,2,4,4-Tetramethylpentane
- 3-Ethyl-2,4-dimethylpentane
Uniqueness
3-Ethyl-2,2,3,4,4-pentamethylpentane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other similar alkanes. Its highly branched structure results in lower intermolecular forces, leading to lower boiling and melting points relative to less branched isomers.
Eigenschaften
CAS-Nummer |
66576-21-4 |
|---|---|
Molekularformel |
C12H26 |
Molekulargewicht |
170.33 g/mol |
IUPAC-Name |
3-ethyl-2,2,3,4,4-pentamethylpentane |
InChI |
InChI=1S/C12H26/c1-9-12(8,10(2,3)4)11(5,6)7/h9H2,1-8H3 |
InChI-Schlüssel |
IZNAUALMSCRPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



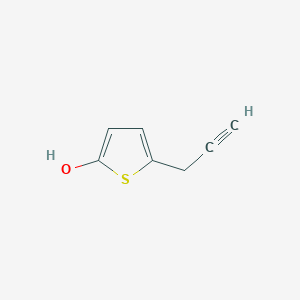
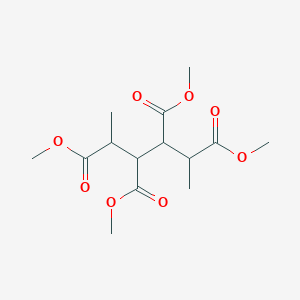
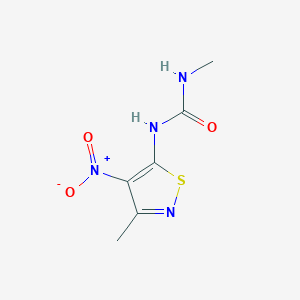
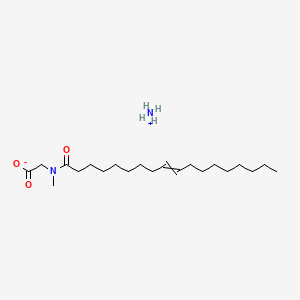
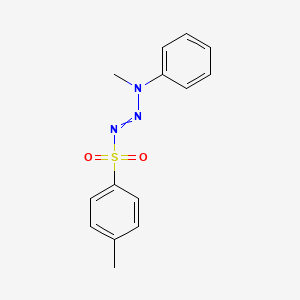


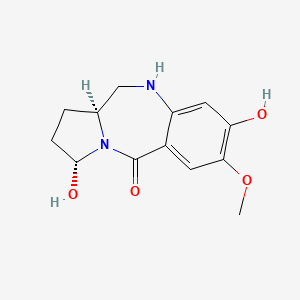

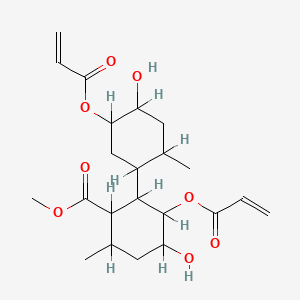
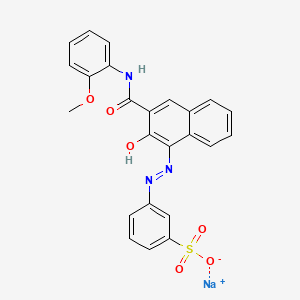
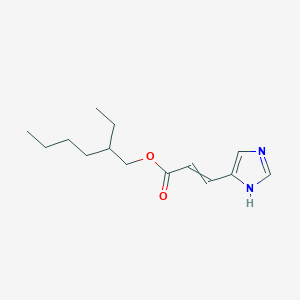
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
